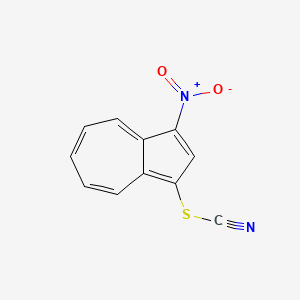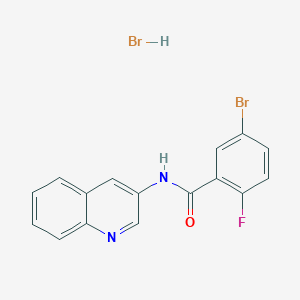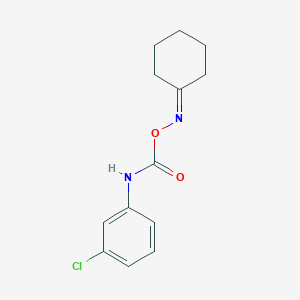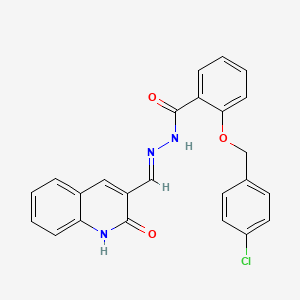
2-((4-Chlorobenzyl)oxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline moiety, a benzohydrazide core, and a chlorobenzyl ether group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide typically involves multiple steps:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of Quinoline Moiety: The benzohydrazide is then reacted with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the hydrazone linkage.
Etherification: The final step involves the reaction of the intermediate product with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl ether group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and processes, particularly those involving hydrazone and quinoline chemistry.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the chlorobenzyl ether group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2((4-Methylbenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Fluorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Bromobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
Uniqueness
The uniqueness of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide lies in the presence of the chlorobenzyl ether group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Propriétés
Numéro CAS |
881660-25-9 |
|---|---|
Formule moléculaire |
C24H18ClN3O3 |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18ClN3O3/c25-19-11-9-16(10-12-19)15-31-22-8-4-2-6-20(22)24(30)28-26-14-18-13-17-5-1-3-7-21(17)27-23(18)29/h1-14H,15H2,(H,27,29)(H,28,30)/b26-14+ |
Clé InChI |
YCAJZBKKBDZYKC-VULFUBBASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


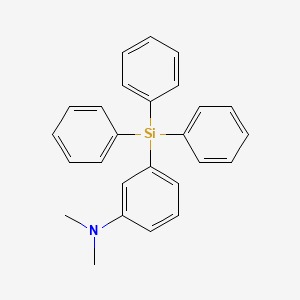


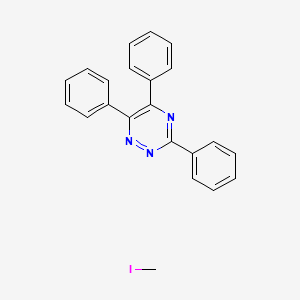
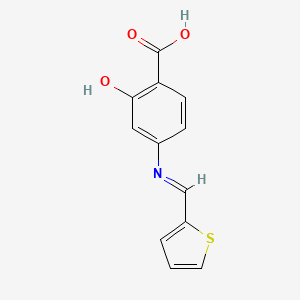
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)

